molecular formula C10H21BrOSi B8072471 Silane, [(3-bromo-3-butenyl)oxy](1,1-dimethylethyl)dimethyl- CAS No. 82511-02-2

Silane, [(3-bromo-3-butenyl)oxy](1,1-dimethylethyl)dimethyl-

Cat. No.: B8072471
CAS No.: 82511-02-2
M. Wt: 265.26 g/mol
InChI Key: YGWCNFWCDRWNJD-UHFFFAOYSA-N
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Description

Silane, (3-bromo-3-butenyl)oxydimethyl- is a chemical compound with the molecular formula C10H21BrOSi and a molecular weight of 265.26 g/mol It is a silane derivative that features a bromobutenyl group attached to a silicon atom, which is further bonded to a tert-butyl group and two methyl groups

Preparation Methods

The synthesis of Silane, (3-bromo-3-butenyl)oxydimethyl- typically involves the reaction of a bromobutenyl alcohol with a silane reagent under specific conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Silane, (3-bromo-3-butenyl)oxydimethyl- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobutenyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromobutenyl group, resulting in the formation of corresponding oxides.

    Reduction Reactions: Reduction of the bromobutenyl group can lead to the formation of the corresponding butenyl derivative without the bromine atom.

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Silane, (3-bromo-3-butenyl)oxydimethyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Silane, (3-bromo-3-butenyl)oxydimethyl- involves its interaction with specific molecular targets and pathways. The bromobutenyl group can participate in various chemical reactions, leading to the formation of different products. The silicon atom in the compound can also form bonds with other atoms or molecules, influencing the overall reactivity and properties of the compound .

Comparison with Similar Compounds

Silane, (3-bromo-3-butenyl)oxydimethyl- can be compared with other similar compounds, such as:

    Silane, (3-chloro-3-butenyl)oxydimethyl-: Similar structure but with a chlorine atom instead of bromine.

    Silane, (3-iodo-3-butenyl)oxydimethyl-: Similar structure but with an iodine atom instead of bromine.

    Silane, (3-fluoro-3-butenyl)oxydimethyl-: Similar structure but with a fluorine atom instead of bromine.

The uniqueness of Silane, (3-bromo-3-butenyl)oxydimethyl- lies in its specific reactivity and the types of reactions it can undergo due to the presence of the bromine atom .

Properties

IUPAC Name

3-bromobut-3-enoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21BrOSi/c1-9(11)7-8-12-13(5,6)10(2,3)4/h1,7-8H2,2-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWCNFWCDRWNJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21BrOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456300
Record name Silane, [(3-bromo-3-butenyl)oxy](1,1-dimethylethyl)dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82511-02-2
Record name Silane, [(3-bromo-3-butenyl)oxy](1,1-dimethylethyl)dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-bromobut-3-en-1-ol (ACROS, 15.18 g, 100.53 mmol) in DCM (300 mL) at room temperature was added imidazole (8.90 g, 130.69 mmol), 4-dimethylaminopyridine (2.456 g, 20.11 mmol) and tert-butyldimethylsilyl chloride (16.67 g, 110.58 mmol). The reaction mixture was stirred at room temperature for 3 hours, then filtered to remove solids and washed with brine. The organics were dried over magnesium sulfate, filtered and concentrated. Silica gel chromatography (0%-15% ethyl acetate/hexanes) afforded the title compound (24.67 g, 93%) as a colorless oil.
Quantity
15.18 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
16.67 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
2.456 g
Type
catalyst
Reaction Step One
Yield
93%

Synthesis routes and methods II

Procedure details

To a solution of 3-bromobut-3-en-1-ol (5.2 g, 34.4 mmol) in dichloromethane (69 mL) at rt was added tert-Butyldimethylsilyl trifluoromethanesulfonate (10 g. 37.9 mmol) and DIEA (7.22 mL, 41.3 mmol) and the mixture was stirred at rt for 30 min. The reaction mixture was partitioned between dichloromethane and water, and the crude product obtained from the dichloromethane layer was purified by chromatography eluting with 5-30% EtOAc/Hexanes to give the title compound as a colorless liquid (8.72 g, 95%). 1H NMR (400 MHz, CDCl3) δ 5.66 (1H, s), 5.48 (1H, s), 3.81 (2H, t, J=6.0 Hz), 2.64 (2H, t, J=6.0 Hz), 0.91 (9H, s), and 0.09 (6H, s).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
7.22 mL
Type
reactant
Reaction Step One
Quantity
69 mL
Type
solvent
Reaction Step One
Yield
95%

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